3-(2-Aminoethyl)-1-Boc-piperidine
Overview
Description
3-(2-Aminoethyl)-1-Boc-piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a 2-aminoethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to interact with g protein-coupled receptors (gprs), specifically gpr84 . GPR84 is reportedly activated by medium-chain fatty acids and is involved in the pathology of liver fibrosis .
Mode of Action
Amines, which are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups, are known to interact with their targets through electrostatic interactions .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to inhibit the sphingosine kinase-2 (sphk2) pathway . SphK2 is involved in the synthesis of sphingosine-1-phosphate, a signaling lipid that regulates diverse biological processes including cell growth, differentiation, and apoptosis .
Pharmacokinetics
It’s important to note that the protein binding of drugs is an important aspect in drug discovery and development . The degree of binding of a drug to proteins can be experimentally determined and is necessary for accurate prediction of the pharmacokinetic behavior of a drug .
Result of Action
Similar compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, ER stress has been found to upregulate GPR84, a potential target of similar compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-Boc-piperidine typically involves the protection of piperidine with a Boc group followed by the introduction of the 2-aminoethyl substituent. One common method involves the reaction of Boc-piperidine with 2-bromoethylamine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-1-Boc-piperidine undergoes various chemical reactions, including:
Substitution Reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding imines or reduction to yield secondary amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid or hydrochloric acid.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Various substituted piperidine derivatives.
Deprotection Reactions: Free amine derivatives.
Oxidation and Reduction Reactions: Imines or secondary amines.
Scientific Research Applications
3-(2-Aminoethyl)-1-Boc-piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a building block in the development of pharmaceutical drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)piperidine: Lacks the Boc protecting group, making it more reactive.
N-Boc-2-piperidone: Contains a carbonyl group instead of an aminoethyl group.
N-Boc-piperidine: Lacks the 2-aminoethyl substituent.
Uniqueness
3-(2-Aminoethyl)-1-Boc-piperidine is unique due to the combination of the Boc protecting group and the 2-aminoethyl substituent. This dual functionality allows for selective reactions and protection strategies in synthetic chemistry, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLAYRXNMUUXJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407405 | |
Record name | 3-(2-Aminoethyl)-1-Boc-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259180-77-3 | |
Record name | 3-(2-Aminoethyl)-1-Boc-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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